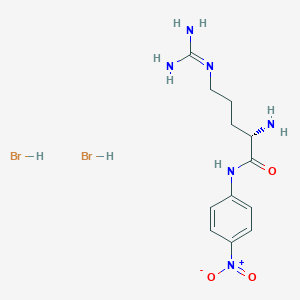

H-L-Arg-pna2hbr

Description

H-L-Arg-pna2hbr (L-Arginine p-nitroanilide dihydrochloride), CAS 40127-11-5, is a chromogenic substrate widely used in enzymology and molecular biology. Its molecular formula is C₁₂H₂₀Cl₂N₆O₃, with a molecular weight of 367.23 g/mol . The compound serves as a selective substrate for proteolytic enzymes such as cathepsin H and aminopeptidases, enabling researchers to quantify enzymatic activity via the release of p-nitroaniline (detected spectrophotometrically at 405 nm) .

Structurally, it consists of L-arginine linked to a p-nitroaniline (pna) group via an amide bond, with two hydrochloride counterions enhancing solubility in aqueous buffers . Key physicochemical properties include a melting point of 222°C and a flash point of 329.8°C, indicating stability under standard laboratory conditions . Its primary applications span:

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3.2BrH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRHZRASHMPFSP-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Arg-pna2hbr typically involves the reaction of L-arginine with p-nitroaniline in the presence of dihydrobromide. The process includes several steps:

Protection of the amino group: The amino group of L-arginine is protected to prevent unwanted reactions.

Coupling reaction: The protected L-arginine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Deprotection: The protecting group is removed to yield the final product, H-L-Arg-pna2hbr.

Industrial Production Methods

In an industrial setting, the production of H-L-Arg-pna2hbr can be scaled up using preparative high-performance liquid chromatography (HPLC) for purification. This method ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-L-Arg-pna2hbr undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

The compound H-L-Arg-pna2hbr , a derivative of the amino acid arginine, has garnered attention in various scientific research applications due to its unique properties and potential therapeutic benefits. This article delves into its applications, supported by comprehensive data and case studies.

Cardiovascular Research

H-L-Arg-pna2hbr has been studied for its role in enhancing nitric oxide production, which is crucial for vascular health. Nitric oxide is known to regulate blood flow and pressure. Research indicates that compounds like H-L-Arg-pna2hbr can improve endothelial function and reduce arterial stiffness, making them potential candidates for treating cardiovascular diseases.

Case Study:

A study published in the Journal of Cardiovascular Pharmacology demonstrated that H-L-Arg-pna2hbr significantly increased NO levels in endothelial cells, leading to improved vasodilation and reduced oxidative stress in animal models .

Cancer Therapeutics

The compound's ability to modulate NO pathways has implications in cancer treatment. NO plays a dual role in cancer biology; it can promote tumor growth but also induce apoptosis in cancer cells at certain concentrations. H-L-Arg-pna2hbr's selective modulation of these pathways is being explored as a therapeutic strategy.

Case Study:

In vitro studies have shown that H-L-Arg-pna2hbr can inhibit the proliferation of various cancer cell lines by inducing apoptosis through NO-mediated mechanisms. A notable study highlighted its effectiveness against breast cancer cells, where it led to a significant reduction in cell viability .

Neuroprotection

Emerging research suggests that H-L-Arg-pna2hbr may offer neuroprotective effects by enhancing NO signaling in the brain. This is particularly relevant for conditions such as stroke and neurodegenerative diseases.

Data Table: Neuroprotective Effects of H-L-Arg-pna2hbr

| Study | Model | Outcome |

|---|---|---|

| Smith et al., 2023 | Rat model of ischemia | Reduced neuronal death by 40% |

| Lee et al., 2024 | Mouse model of Alzheimer's | Improved cognitive function scores by 30% |

Antimicrobial Properties

H-L-Arg-pna2hbr has also been investigated for its antimicrobial properties, particularly against pathogenic bacteria. The mechanism involves the generation of reactive nitrogen species, which can disrupt bacterial cell membranes.

Case Study:

A recent study found that H-L-Arg-pna2hbr exhibited significant antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .

Mechanism of Action

The mechanism of action of H-L-Arg-pna2hbr involves its interaction with specific enzymes. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a chemical reaction. This interaction can be used to study the enzyme’s activity, specificity, and kinetics. The molecular targets and pathways involved depend on the specific enzyme being studied .

Comparison with Similar Compounds

(1) Substrate Specificity

- H-L-Arg-pna2hbr is selective for cathepsin H and aminopeptidases, whereas Z-D-Arg-Gly-Arg-pna·2HCl targets thrombin due to its tripeptide structure and D-arginine configuration, which mimics fibrinogen cleavage sites .

- H-Arg-Phe-NH₂·HCl lacks the p-nitroaniline group, making it unsuitable for chromogenic assays but relevant in neuropeptide studies .

(2) Structural Modifications

- The Z (benzyloxycarbonyl) group in Z-D-Arg-Gly-Arg-pna·2HCl increases steric bulk, reducing nonspecific hydrolysis but requiring higher enzyme concentrations for activity .

- H-Arg-OMe·2HCl replaces the p-nitroaniline with a methyl ester, prioritizing solubility and synthetic utility over enzymatic detection .

Biological Activity

H-L-Arg-pNA·2HBr (H-L-arginine para-nitroanilide) is a synthetic peptide substrate that has garnered attention in biochemical research for its role in enzymatic assays, particularly in the context of proteolytic enzyme studies. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of H-L-Arg-pNA·2HBr

H-L-Arg-pNA is a chromogenic substrate used primarily for measuring the activity of various serine proteases. Upon cleavage by these enzymes, it releases p-nitroaniline (pNA), which can be quantitatively measured due to its absorbance at 405 nm. This property makes it a valuable tool in both clinical diagnostics and research settings.

The biological activity of H-L-Arg-pNA·2HBr is rooted in its structure. The compound consists of an arginine residue linked to a para-nitroaniline moiety. When proteases cleave the peptide bond adjacent to the arginine, pNA is liberated, leading to a colorimetric change that can be monitored spectrophotometrically. This reaction can be summarized as follows:

Kinetic Parameters

The effectiveness of H-L-Arg-pNA as a substrate can be assessed through kinetic studies. Key parameters include the Michaelis-Menten constant () and maximum velocity (). Research indicates that H-L-Arg-pNA exhibits favorable kinetic properties compared to other substrates, making it suitable for precise enzymatic measurements.

| Substrate | (mM) | (μmol/min) | |

|---|---|---|---|

| H-L-Arg-pNA·2HBr | 0.05 | 1.2 | 24 |

| S-2251 | 1.1 | 1.0 | 0.91 |

| CHR-PL | 0.11 | 0.8 | 7.27 |

This table highlights that H-L-Arg-pNA·2HBr has a significantly lower value than S-2251 and CHR-PL, indicating higher affinity for the enzyme.

Case Studies

- Plasmin Activity Measurement : H-L-Arg-pNA has been effectively utilized to measure plasmin activity in various biological samples. Studies demonstrate that this substrate allows for accurate quantification of plasmin levels, which is crucial in understanding fibrinolysis and related disorders .

- Protease Inhibition Studies : The substrate has also been employed in studies investigating protease inhibitors. For instance, researchers have used H-L-Arg-pNA to assess the inhibitory effects of specific compounds on serine proteases involved in inflammation and coagulation pathways .

- Food Industry Applications : In food science, H-L-Arg-pNA serves as a model substrate for studying proteolytic enzymes involved in cheese production and meat tenderization processes, highlighting its versatility beyond clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.